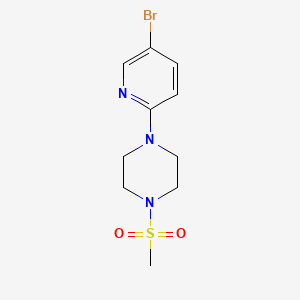

1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine

CAS No.:

Cat. No.: VC18676704

Molecular Formula: C10H14BrN3O2S

Molecular Weight: 320.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14BrN3O2S |

|---|---|

| Molecular Weight | 320.21 g/mol |

| IUPAC Name | 1-(5-bromopyridin-2-yl)-4-methylsulfonylpiperazine |

| Standard InChI | InChI=1S/C10H14BrN3O2S/c1-17(15,16)14-6-4-13(5-7-14)10-3-2-9(11)8-12-10/h2-3,8H,4-7H2,1H3 |

| Standard InChI Key | WTDRYWUNTPDPRZ-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)N1CCN(CC1)C2=NC=C(C=C2)Br |

Introduction

Chemical Identity and Physical Properties

The compound’s molecular formula is C₁₀H₁₄BrN₃O₂S, with a molecular weight of 320.21 g/mol . Its CAS registry number is 260441-55-2, and it features a piperazine core substituted at the 1-position with a 5-bromopyridin-2-yl group and at the 4-position with a methylsulfonyl moiety . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Density | 1.66 ± 0.1 g/cm³ (Predicted) | |

| Boiling Point | 463.3 ± 55.0 °C (Predicted) | |

| pKa | 6.06 ± 0.29 (Predicted) | |

| Solubility | Moderate in polar solvents |

The methylsulfonyl group enhances solubility in aqueous media, while the bromopyridine moiety contributes to electrophilic reactivity, enabling participation in cross-coupling reactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a two-step process:

-

Formation of the Piperazine Core: Reacting 5-bromo-2-aminopyridine with a piperazine precursor under nucleophilic aromatic substitution (SNAr) conditions.

-

Methylsulfonation: Introducing the methylsulfonyl group via reaction with methanesulfonyl chloride in the presence of a base.

Recent optimizations in piperazine synthesis, such as using cyclohexyl magnesium chloride to enhance nucleophilicity, have improved yields in analogous compounds . For example, Palbociclib—a related piperazine-containing drug—utilizes SNAr reactions with halogenated pyridines, suggesting potential parallels in methodology .

Challenges and Solutions

Key challenges include controlling regioselectivity during bromopyridine functionalization and avoiding over-sulfonation. Strategies involve:

-

Temperature Modulation: Conducting reactions at 0–5°C to suppress side reactions.

-

Catalytic Systems: Employing palladium catalysts for Suzuki-Miyaura couplings to introduce additional aromatic groups .

Biological Activities and Mechanisms

Anti-Inflammatory and Anticancer Properties

In silico studies of structurally related piperazine compounds demonstrate inhibition of PARP-1, a key enzyme in DNA repair, with docking scores ranging from −7.17 to −7.41 kcal/mol . Although direct evidence for this compound is lacking, its structural similarity to PARP-1 inhibitors like 5 and 9 (IC₅₀ = 1.72–2.72 μg/mL in SH-SY5Y and MCF7 cells) suggests potential anticancer utility .

Comparative Analysis with Related Derivatives

The bromopyridine moiety in this compound offers distinct electronic effects compared to chlorophenyl or benzyl groups in other derivatives, potentially altering target selectivity .

Recent Research and Future Directions

A 2024 study synthesized piperazine-substituted naphthoquinones with cytotoxic IC₅₀ values as low as 0.08 μg/mL, underscoring the therapeutic potential of piperazine hybrids . For 1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine, future work should focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume